molecular formula C12H18ClFN2O B5998358 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride

Cat. No.: B5998358
M. Wt: 260.73 g/mol
InChI Key: WEAVFGFZMWILOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c13-11-3-1-2-4-12(11)15-7-5-14(6-8-15)9-10-16;/h1-4,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAVFGFZMWILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of solvents such as hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), or tert-butanol . These solvents facilitate the reaction conditions required for the synthesis of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, which are involved in the transport of nucleosides across cell membranes . By inhibiting these transporters, the compound can affect nucleotide synthesis and adenosine regulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride is unique due to its specific structure, which includes a fluorophenyl group attached to the piperazine ring. This structural feature contributes to its selectivity and potency as an inhibitor of equilibrative nucleoside transporters, distinguishing it from other similar compounds .

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